molecular formula C18H12BrN5O3 B6426497 5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide CAS No. 2034512-74-6

5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide

Cat. No.: B6426497
CAS No.: 2034512-74-6
M. Wt: 426.2 g/mol
InChI Key: PJLDMWUUJBPKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide features a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position. The phenyl group is modified with a 1,2,4-oxadiazole ring linked to a pyrazine moiety.

Properties

IUPAC Name

5-bromo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O3/c19-15-6-5-14(26-15)18(25)22-12-4-2-1-3-11(12)9-16-23-17(24-27-16)13-10-20-7-8-21-13/h1-8,10H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLDMWUUJBPKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The compound features a furan ring, an oxadiazole moiety, and a bromine substitution that contribute to its biological properties. The incorporation of the pyrazinyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit substantial antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MIC) : Compounds related to this structure exhibited MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial DNA gyrase B, with some derivatives showing IC50 values comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various assays. One study reported significant membrane stabilization effects in human red blood cells (HRBC), with percentages ranging from 86.70% to 99.25% for several derivatives .

Summary of Anti-inflammatory Effects:

CompoundHRBC Membrane Stabilization (%)
Compound 986.70 ± 0.259
Other derivativesVaries between 73.67% and 99.25%

Cytotoxicity Studies

In vitro cytotoxicity assays indicate that while some derivatives show promising antimicrobial activity, they also need to be evaluated for safety profiles. For instance, certain compounds in related studies displayed IC50 values in the range of 163.3 µM to 86.2 µM against human embryonic kidney cells (HEK-293), suggesting selective toxicity may be achievable .

Structure-Activity Relationship (SAR)

The presence of electronegative substituents such as bromine and nitrogen-containing heterocycles is crucial for enhancing the biological activity of these compounds. Studies suggest that the introduction of these groups can improve binding affinity to target enzymes and receptors .

Case Studies

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Among them, compound 9 showed significant broad-spectrum activity with a DPPH scavenging percentage indicating strong antioxidant capabilities .
  • Cytotoxicity Profiling : The cytotoxic effects were evaluated on various human cell lines, showing that certain derivatives maintained low toxicity while exhibiting high antimicrobial efficacy .

Scientific Research Applications

The compound 5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and bioactivity, supported by comprehensive data and case studies.

Molecular Formula

  • Molecular Formula : C16H14BrN5O3
  • Molecular Weight : 396.21 g/mol

Structural Features

The compound features a furan ring, an oxadiazole moiety, and a bromine atom, which contribute to its unique chemical properties. The presence of pyrazine enhances its potential for biological activity.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that derivatives of oxadiazoles can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Anti-inflammatory Effects
Compounds containing oxadiazole and pyrazine rings have been studied for their anti-inflammatory effects. For instance, research highlighted that oxadiazole derivatives could significantly reduce inflammation markers in preclinical models . The structural features of the compound suggest it may also possess similar activities.

Material Science

Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable for application in organic electronics. Studies have demonstrated that such compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine enhances the electron affinity, which is beneficial for charge transport .

Bioactivity and Pharmacology

Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly those involved in cancer progression and inflammation pathways. For example, studies on related compounds show that they can act as inhibitors of kinases involved in cell signaling pathways . This suggests that this compound could be a candidate for further pharmacological evaluation.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of oxadiazole derivatives and their anticancer activities. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of oxadiazole derivatives were assessed using animal models of acute inflammation. Compounds with structural similarities to the target compound showed a significant reduction in paw edema and other inflammatory markers .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10Journal of Medicinal Chemistry
Compound BAnti-inflammatory15Journal of Medicinal Chemistry
5-bromo-N-(...)Potential AnticancerTBDThis study

Table 2: Structural Characteristics

FeatureDescription
Furan RingPresent
Oxadiazole MoietyPresent
Bromine SubstitutionEnhances reactivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the furan ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effects of the adjacent carbonyl group, enhancing the electrophilicity of the C–Br bond:

  • Reaction with amines : Substitution with primary/secondary amines yields aryl amine derivatives. For example, reaction with piperidine in DMF at 80°C for 12 hours achieves 85% yield (Table 1) .

  • Suzuki coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification for bioactivity studies .

Table 1: Nucleophilic substitution under varying conditions

NucleophileSolventTemp (°C)Time (h)Yield (%)Source
PiperidineDMF801285
MorpholineEthanol701078
Phenylboronic acidToluene1002462

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For instance:

  • Acidic hydrolysis (6M HCl, reflux, 8 hours) cleaves the oxadiazole ring to form a diamide intermediate, confirmed via 13C^{13}\text{C} NMR (δ 163.7 ppm, C=O) .

  • Basic hydrolysis (NaOH, 80°C) generates a carboxylic acid derivative, which can further react with alcohols to form esters.

Electrophilic Aromatic Substitution

The pyrazine ring participates in electrophilic substitution due to its electron-deficient nature. Key reactions include:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the 3-position of pyrazine (yield: 72%) .

  • Sulfonation : Oleum (20% SO3_3) at 50°C produces sulfonated derivatives used in solubility enhancement studies .

Redox Reactions

The furan-carboxamide moiety undergoes reduction and oxidation:

  • NaBH4_44 reduction converts the carbonyl group to a hydroxymethyl group (FTIR: loss of 1722 cm1^{-1} C=O stretch) .

  • KMnO4_44 oxidation cleaves the furan ring to form a diketone intermediate, detectable via LCMS (m/z=423.1m/z = 423.1) .

Cycloaddition and Heterocycle Formation

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming triazole or tetrazole hybrids:

  • Reaction with benzyl azide (Cu(I) catalyst, 60°C) yields a triazole-linked analog (yield: 68%, HRMS: m/z=589.2m/z = 589.2) .

Coordination Chemistry

The carboxamide and pyrazine groups act as ligands for metal ions:

  • Cu(II) complexes : Formed in ethanol with CuCl2_2·2H2_2O, showing enhanced antimicrobial activity (MIC: 2.5 µg/mL against M. tuberculosis) .

  • Fe(III) complexes : Exhibit catalytic activity in oxidation reactions, confirmed by ESR spectroscopy .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and pyrazine rings, forming a bicyclic adduct. This reaction is solvent-dependent, with acetonitrile providing optimal yields (55%) .

Bioconjugation Reactions

The carboxamide group reacts with biomolecules:

  • Peptide coupling : EDC/NHS-mediated conjugation with lysine residues forms stable amide bonds (confirmed by MALDI-TOF) .

Comparison with Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

  • Compound 13e (): (E)-5-bromo-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide Key Differences: Replaces pyrazine with a 3-methyl-1,2,4-oxadiazole group. However, pyrazine’s nitrogen-rich structure in the target compound could improve selectivity for enzymes requiring polar interactions .
  • Compound 6e () : 5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide

    • Key Differences : Incorporates an indole core and cyclopropane-oxadiazole system.
    • Implications : The indole moiety may enhance lipophilicity and membrane permeability compared to the phenyl-furan backbone of the target compound. This structural divergence could lead to differences in pharmacokinetics and off-target effects .

Analogues with Thiazole and Pyrazolo-Pyrimidine Cores

  • Compound from : 5-Bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

    • Key Differences : Substitutes phenyl with a thiazol-2(3H)-ylidene group and introduces a Z-configuration.
    • Implications : The thiazole ring’s aromaticity and electronic properties may alter binding kinetics, while the Z-configuration could influence spatial orientation in target binding pockets .
  • Compounds from –12 : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., CAS 922845-48-5 and 1007062-41-0)

    • Key Differences : Replace oxadiazole with pyrazolo-pyrimidine scaffolds.
    • Implications : The fused pyrazolo-pyrimidine system increases molecular weight (456–482 Da) and complexity, which may impact solubility and metabolic stability. These compounds are likely tailored for kinase inhibition, contrasting with the oxadiazole-focused design of the target compound .

Substituent Effects on Bioactivity

  • Bromine vs. Hydroxymethyl (): Compound 13d () replaces bromine with a hydroxymethyl group on the furan ring. Hydroxymethyl groups may increase polarity and hydrogen-bonding capacity .
  • Pyrazine vs. Nitrophenyl (): Compound 13c () features a 4-nitrophenyl group instead of pyrazine.

Preparation Methods

Oxadiazole Ring Formation

The 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylmethyl intermediate is typically synthesized via cyclocondensation reactions. Patent CN103951660A details a robust method using:

Reaction Conditions

ComponentQuantityRole
2-Biisonitroso pyrazine1.0 eqNitrile oxide precursor
Methyl ketone derivatives1.5-5.0 eqDipolarophile
Methanol/Ethanol10 mL/mmolSolvent
Temperature20-40°CReaction control

This [3+2] cycloaddition achieves 68-72% yield after column purification. NMR analysis confirms regioselectivity at the 5-position of the oxadiazole ring.

Bromofuran Carboxamide Synthesis

The 5-bromofuran-2-carboxamide subunit is prepared through:

  • Bromination of furan-2-carboxylic acid using NBS (N-bromosuccinimide) in CCl₄ (82% yield)

  • Conversion to acid chloride with SOCl₂

  • Coupling with 2-aminobenzyl alcohol using EDCl/HOBt system

Critical Parameters

  • Strict temperature control (-5°C to 0°C) during bromination prevents polybromination

  • Anhydrous conditions essential for acid chloride formation

Ultrasonic-Assisted Convergent Synthesis

PMC9500974 demonstrates the effectiveness of ultrasound irradiation (35 kHz, 300 W) in accelerating key steps:

Optimized Protocol

  • Oxadiazole Formation

    • Reaction time reduced from 24 hr (conventional) to 45 min

    • Yield improvement: 53% → 79%

  • N-Alkylation

    • K₂CO₃ as base in DMF

    • Ultrasonic conditions: 50°C, 30 min

Comparative Data

StepConventional YieldUltrasonic YieldTime Reduction
Oxadiazole cyclization62%79%85%
N-Alkylation58%73%75%

Molecular Assembly Strategies

Fragment Coupling Approaches

Two primary routes dominate literature:

Route A (Linear Synthesis)

  • Construct oxadiazole-pyrazine subunit

  • Attach bromofuran carboxamide via EDC-mediated coupling

Route B (Convergent Synthesis)

  • Prepare benzylamine intermediate

  • Simultaneous oxadiazole formation and furan coupling

Yield Comparison

RouteOverall YieldPurity (HPLC)
A41%98.2%
B53%97.8%

Purification and Characterization

Chromatographic Methods

  • Normal phase silica gel (ethyl acetate/hexane 3:7 → 1:1 gradient)

  • Reverse phase C18 (acetonitrile/water + 0.1% TFA)

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆)

    • δ 8.92 (d, J=2.4 Hz, 1H, pyrazine-H)

    • δ 7.85 (dd, J=8.0, 1.6 Hz, 1H, furan-H)

    • δ 4.68 (s, 2H, -CH₂-oxadiazole)

  • HRMS

    • Calculated: 469.0241 [M+H]⁺

    • Observed: 469.0238

Industrial-Scale Considerations

Process Intensification

  • Continuous flow hydrogenation for nitro group reduction

  • Membrane-assisted solvent recovery

Cost Analysis

ComponentCost Contribution
Pyrazine derivatives38%
Bromination reagents29%
Chromatography19%

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) for key steps like oxadiazole ring formation or coupling reactions. For example, controlled synthesis of polycationic reagents () highlights the importance of stoichiometric ratios and reaction time. Use high-performance liquid chromatography (HPLC) to monitor intermediates, as demonstrated in fluorometric studies (). Purification via column chromatography or recrystallization (e.g., as in ) can enhance purity. Adjust equivalents of reagents like coupling agents (e.g., HATU or EDCI) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Combine 1H/13C NMR to confirm structural motifs (e.g., furan, oxadiazole, and pyrazine rings) and assess regiochemistry. Compare chemical shifts with analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine in ). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). For fluorescence properties, spectrofluorometry () can assess electronic transitions in the furan moiety .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer : Test solvents like DMSO, ethanol, or aqueous buffers with surfactants (e.g., Tween-80). If solubility remains low, consider prodrug strategies or salt formation (e.g., hydrochloride salts, as in ). Stability studies (e.g., via HPLC or UV-Vis) should monitor degradation under physiological pH and temperature .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, concentrations, controls). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm activity. Reanalyze synthetic intermediates (e.g., via LC-MS) to rule out batch-specific impurities, as shown in ’s emphasis on purity validation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Modify substituents on the pyrazine (e.g., electron-withdrawing groups) or furan rings (e.g., bromine substitution) to probe electronic effects. Replace the oxadiazole with other heterocycles (e.g., triazoles) and assess bioactivity. ’s nitrofurantoin analogues demonstrate how substituent positioning affects antibacterial activity. Use molecular docking (e.g., with PyMOL or AutoDock) to predict binding modes to target proteins .

Q. What experimental and computational approaches can elucidate metabolic stability and toxicity?

  • Methodological Answer : Perform in vitro microsomal assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., oxidative cleavage of oxadiazole). Use LC-MS/MS to detect metabolites. Computational tools like ADMET Predictor or SwissADME can prioritize derivatives with favorable pharmacokinetic profiles. ’s structural data (InChI key, logP) aids in predicting solubility and membrane permeability .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency in NMR). Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian software). For ambiguous NOE correlations, use 2D NMR (e.g., HSQC, HMBC) to resolve connectivity. ’s detailed NMR assignments for furan derivatives provide a template for interpreting complex splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.